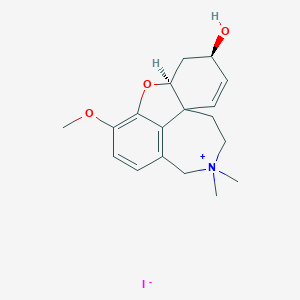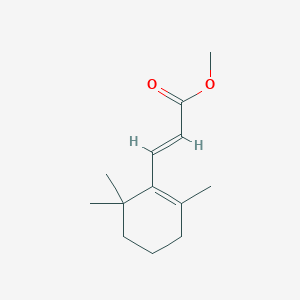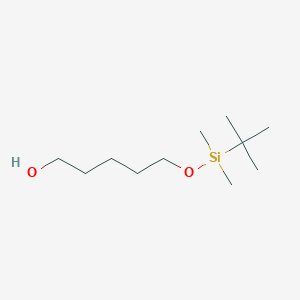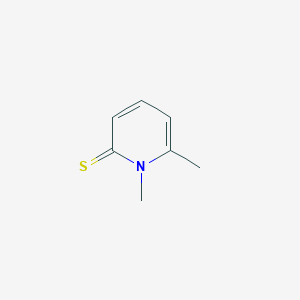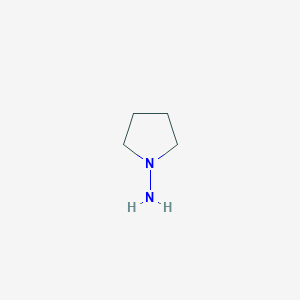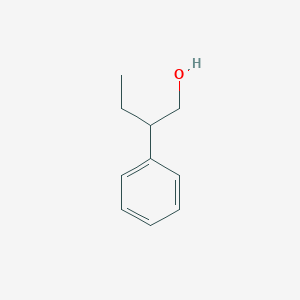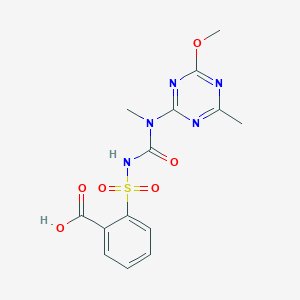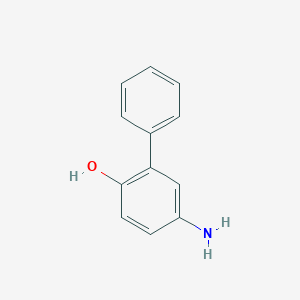
1,2,3,4-Tetrahydroisoquinolin-6-ol
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinolin-6-ol is a chemical reagent used in organic synthesis . It is used in the preparation of androgen receptor modulators (SARMs) as well as steroid mimetic and chimeric microtubule disruptors .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . This process results in the creation of a series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydroisoquinolin-6-ol is C9H11NO . Its molecular weight is 149.19 .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolin-6-ol is a part of a large group of natural products known as isoquinoline alkaloids . These compounds, both natural and synthetic, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinolin-6-ol is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
1,2,3,4-Tetrahydroisoquinolin-6-ol: serves as a core scaffold in medicinal chemistry due to its structural similarity to natural isoquinoline alkaloids . These compounds exhibit a wide range of biological activities and are pivotal in the design of new therapeutic agents. The structural–activity relationship (SAR) studies of these analogs provide insights into their mechanism of action, aiding in the development of drugs against infective pathogens and neurodegenerative disorders .
Synthesis of Natural and Synthetic Compounds
The compound is utilized in the synthesis of both natural and synthetic analogs that mimic the biological activities of naturally occurring isoquinoline alkaloids. These synthetic strategies are crucial for constructing complex molecules that can be used in various pharmacological studies .
Biological Activities Against Infective Pathogens
Researchers have found that 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives possess potent biological activities against a variety of infective pathogens. This makes them valuable in the study of infectious diseases and the development of anti-infective agents .
Neurodegenerative Disease Research
This compound and its analogs have shown promise in neurodegenerative disease research. Their ability to modulate neurological pathways can lead to potential treatments for diseases like Alzheimer’s and Parkinson’s .
Chemical Reagents and Organic Intermediates
In the field of chemistry, 1,2,3,4-Tetrahydroisoquinolin-6-ol is used as a chemical reagent and organic intermediate. Its versatility allows for its application in various chemical reactions and the development of fine chemicals .
Molecular Docking and Dynamics Studies
The compound is also significant in computational studies, such as molecular docking and dynamics. These studies help in predicting the interaction between the compound and target proteins, which is essential for drug discovery and development .
C(1)-Functionalization in Multicomponent Reactions
Recent advances in chemistry have highlighted the importance of 1,2,3,4-Tetrahydroisoquinolin-6-ol in C(1)-functionalization via multicomponent reactions. This process is key to modifying the compound to enhance its biological activity or to create novel derivatives with potential therapeutic applications .
Development of Therapeutic Lead Compounds
Lastly, the compound’s role as a therapeutic lead is significant. It forms the basis for the development of new drugs that can be optimized for better efficacy, safety, and pharmacokinetic properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-6-ol (THIQ) is a secondary amine with the chemical formula C9H11NO . It is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Result of Action
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10-11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMZIFSYPJICCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162711 | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-6-ol | |
CAS RN |
14446-24-3 | |
| Record name | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Tetrahydro-6-isoquinolinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WR7DU65P7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives influence their activity on β-adrenoceptors?
A: Research indicates that the position and type of substituents on the 1,2,3,4-Tetrahydroisoquinolin-6-ol scaffold significantly impact its activity on different β-adrenoceptor subtypes []. For instance, while the parent compound Trimetoquinol (TMQ) acts as a non-selective β-adrenoceptor agonist, introducing 3',5'-diiodo substituents on the benzyl ring leads to selectivity towards the β3-adrenoceptor []. Further modifications, particularly halogen substitutions on the tetrahydroisoquinoline ring, were found to reduce either the potency or intrinsic activity on the β3-adrenoceptor []. These findings highlight the importance of structure-activity relationship studies in designing selective β3-adrenoceptor agonists.
Q2: Can 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives act on targets other than β-adrenoceptors?
A: Yes, research suggests that 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives can interact with various targets []. A study exploring the scaffold's steroidomimetic properties found that certain derivatives exhibited activity against the Estrogen Receptor-related Receptor α (ERRα), glucagon-like peptide 1 secretion, the calcitonin gene-related peptide receptor, and the metabotropic glutamate receptor 2 []. This suggests that the 1,2,3,4-Tetrahydroisoquinolin-6-ol core possesses a versatile pharmacophore that can be further optimized for selectivity towards a range of therapeutic targets.
Q3: How effective are 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives in inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1)?
A: Research indicates that certain 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives show promising activity against 17β-HSD1, a key enzyme in estrogen biosynthesis and a potential target for hormone-dependent cancers []. Notably, the derivative 2-(4-chlorophenyl)-4-isopropyl-1,2,3,4-tetrahydroisoquinolin-6-ol displayed an IC50 value of 336 nM in inhibiting 17β-HSD1 activity []. This finding highlights the potential of this scaffold for development as an inhibitor of steroidogenic enzymes for therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

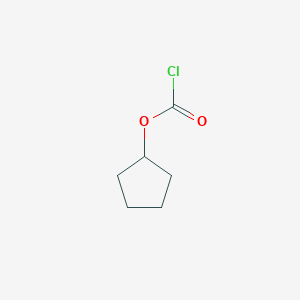

![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
